2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of hexenoic acid and contains a bromophenyl group, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of hex-5-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to participate in different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl hex-5-enoate
- 2-(4-Fluorophenyl)-2-oxoethyl hex-5-enoate
- 2-(4-Methylphenyl)-2-oxoethyl hex-5-enoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl hex-5-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
CAS No. |
63657-88-5 |
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Molecular Formula |
C14H15BrO3 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] hex-5-enoate |
InChI |
InChI=1S/C14H15BrO3/c1-2-3-4-5-14(17)18-10-13(16)11-6-8-12(15)9-7-11/h2,6-9H,1,3-5,10H2 |
InChI Key |
OUKXXPSXRWPZOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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